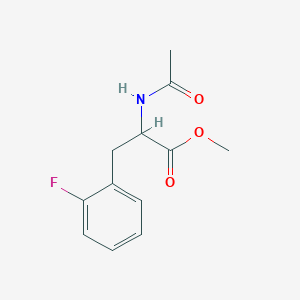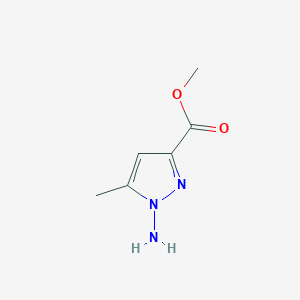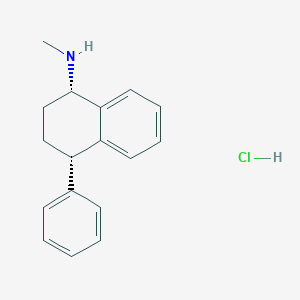
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate (MAFP) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is widely used in scientific research due to its ability to inhibit the activity of various enzymes, such as cyclooxygenases (COXs), lipases, and proteases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-acetamido-3-(2-fluorophenyl)propanoate involves the reaction of 2-fluoroacetophenone with methyl acetoacetate followed by the addition of ammonia and acetic anhydride to form the final product.
Starting Materials
2-fluoroacetophenone, methyl acetoacetate, ammonia, acetic anhydride
Reaction
Step 1: 2-fluoroacetophenone is reacted with methyl acetoacetate in the presence of sodium ethoxide as a base to form methyl 2-acetyl-3-(2-fluorophenyl)propanoate., Step 2: The product from step 1 is then treated with ammonia in ethanol to form methyl 2-acetamido-3-(2-fluorophenyl)propanoate., Step 3: Finally, acetic anhydride is added to the reaction mixture to form the desired product, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate.
Mecanismo De Acción
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate inhibits the activity of COXs by irreversibly acetylating a serine residue in the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Methyl 2-acetamido-3-(2-fluorophenyl)propanoate also inhibits the activity of lipases and proteases by covalently modifying the active site of these enzymes.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. It has also been shown to inhibit platelet aggregation and induce apoptosis in cancer cells. However, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has been reported to have cytotoxic effects on certain cell types, such as neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate is a useful tool compound for studying the role of COXs, lipases, and proteases in various biological processes. It has a high degree of selectivity and irreversibility, which makes it a valuable tool for studying enzyme function. However, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate's irreversible inhibition can make it difficult to study the recovery of enzyme activity after inhibition. Additionally, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate's cytotoxic effects on certain cell types can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in scientific research. One direction is the development of more selective and reversible inhibitors of COXs, lipases, and proteases. Another direction is the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in combination with other drugs to enhance its therapeutic efficacy and reduce its cytotoxicity. Finally, the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in the development of new anti-inflammatory, analgesic, and anti-tumor drugs is another potential future direction.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It is commonly used as a tool compound to study the role of COXs in various biological processes, such as inflammation, pain, and cancer. Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has also been used to study the role of lipases and proteases in lipid metabolism and protein degradation, respectively.
Propiedades
IUPAC Name |
methyl 2-acetamido-3-(2-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-5-3-4-6-10(9)13/h3-6,11H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVOFUZCFMSWGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)




![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)
![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)


